molecular formula C18H15N5 B1262876 5-Amino-1-(2-cyanoethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

5-Amino-1-(2-cyanoethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

Cat. No. B1262876
M. Wt: 301.3 g/mol
InChI Key: GIJOLWKRVUVZJW-UHFFFAOYSA-N
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Description

5-amino-1-(2-cyanoethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile is a member of naphthalenes.

Scientific Research Applications

Synthesis of Polyfunctionally Substituted Pyrazolonaphthyridine Derivatives

5-Amino-1-(2-cyanoethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile has been utilized in the synthesis of various pyrazolonaphthyridines and pentaazanaphthalenes. These compounds have been produced by adding to either the cyano or amino group of the precursor, followed by cyclization, demonstrating the compound's versatility in synthesizing complex chemical structures (Aly, 2006).

Structural Analysis of Pyrazole Derivatives

Structural analysis of similar pyrazole derivatives has been conducted to understand their molecular geometry and interactions. For example, the study of 5-amino-1-phenyl-4-pyrazolecarbonitrile revealed insights into the planarity of phenyl and pyrazole rings and their intermolecular hydrogen bonding (Zukerman-Schpector et al., 1994).

Development of Fused Imidazo[4,5-b]pyridines

Another application includes the reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile and other compounds to develop fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridines. This process illustrates the compound's utility in forming highly functionalized chemical structures (Al-duaij et al., 2016).

Synthesis of Fused 2-Aminopyrans and Pyranopyrimidones

The compound is also involved in the synthesis of pyrano-fused heterocycles, which are significant in various high-technology applications like liquid crystal display devices and photochromic materials. These derivatives are notable for their strong fluorescence and biological properties (Patil et al., 2013).

Eco-Friendly Synthesis Methods

In eco-friendly synthesis, the compound has been used in multicomponent cyclocondensations, highlighting its role in developing environmentally friendly chemical processes. This approach emphasizes the compound's adaptability in green chemistry applications (Kiyani & Bamdad, 2018).

Pharmacological Analysis of Derivatives

Although pharmacological aspects are excluded from this discussion, it's notable that derivatives of similar compounds have been synthesized and analyzed for their pharmacological properties, underscoring the potential medical relevance of these chemical structures (Silva et al., 2011).

properties

Product Name

5-Amino-1-(2-cyanoethyl)-3-(1-naphthalenylmethyl)-4-pyrazolecarbonitrile

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

5-amino-1-(2-cyanoethyl)-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C18H15N5/c19-9-4-10-23-18(21)16(12-20)17(22-23)11-14-7-3-6-13-5-1-2-8-15(13)14/h1-3,5-8H,4,10-11,21H2

InChI Key

GIJOLWKRVUVZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN(C(=C3C#N)N)CCC#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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